molecular formula C23H27FN4O2 B12417253 5-Fluoro Risperidone-d4

5-Fluoro Risperidone-d4

Cat. No.: B12417253
M. Wt: 414.5 g/mol
InChI Key: YNIYHYADOBEXLE-RIEWMPPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro Risperidone-d4: is a deuterated analog of 5-Fluoro Risperidone, a derivative of Risperidone. It is primarily used in scientific research as a reference standard and analytical tool. The compound is characterized by the substitution of four hydrogen atoms with deuterium, which helps in tracking and quantifying the compound in various studies. The molecular formula of this compound is C23H23D4FN4O2, and it has a molecular weight of 414.51 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Risperidone-d4 involves the introduction of a fluorine atom into the Risperidone structure, followed by the substitution of hydrogen atoms with deuterium. The general synthetic route includes:

    Deuteration: The substitution of hydrogen atoms with deuterium using deuterated reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro Risperidone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-Fluoro Risperidone-d4 has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as a reference standard for the quantification and identification of pharmaceutical impurities.

    Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Studies: Used to track metabolic pathways and identify metabolites.

    Drug Development: Assists in the development and validation of analytical methods for new drugs.

    Neuroscience: Employed in studies related to neurotransmitter signaling and receptor binding.

Mechanism of Action

The mechanism of action of 5-Fluoro Risperidone-d4 is similar to that of Risperidone. It acts by inhibiting the binding of serotonin and dopamine to their respective receptors, leading to altered neurotransmission and downstream effects on neuronal function. The primary molecular targets are the serotonin 5-HT2A receptors and dopamine D2 receptors. By blocking these receptors, the compound modulates neurotransmitter signaling pathways, which can affect mood, cognition, and behavior .

Comparison with Similar Compounds

    7-Fluoro Risperidone: Another fluorinated derivative of Risperidone with similar applications.

    4-Fluoro Risperidone: A fluorinated analog with different positional substitution.

    2,4-Difluoro Sitagliptin: A compound with two fluorine atoms used in diabetes research.

    2-Dechloro Aripiprazole: A derivative of Aripiprazole with a dechlorinated structure.

Uniqueness: 5-Fluoro Risperidone-d4 is unique due to its deuterated structure, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and provides distinct advantages in analytical applications compared to non-deuterated analogs .

Properties

Molecular Formula

C23H27FN4O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2

InChI Key

YNIYHYADOBEXLE-RIEWMPPISA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F

Origin of Product

United States

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